molecular formula C18H31ClO B14598362 Octadec-9-ynoyl chloride CAS No. 60010-36-8

Octadec-9-ynoyl chloride

Cat. No.: B14598362
CAS No.: 60010-36-8
M. Wt: 298.9 g/mol
InChI Key: NPWLNKSBFYNORS-UHFFFAOYSA-N
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Description

Octadec-9-ynoyl chloride is an organic compound with the molecular formula C18H31ClO. It is a derivative of octadecynoic acid, where the hydroxyl group (-OH) is replaced by a chlorine atom (-Cl). This compound is part of the acyl chloride family, known for their reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadec-9-ynoyl chloride can be synthesized through the reaction of octadecynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to produce the acyl chloride, sulfur dioxide (SO2), and hydrogen chloride (HCl) gases . The general reaction is as follows:

C18H31COOH+SOCl2C18H31COCl+SO2+HCl\text{C18H31COOH} + \text{SOCl2} \rightarrow \text{C18H31COCl} + \text{SO2} + \text{HCl} C18H31COOH+SOCl2→C18H31COCl+SO2+HCl

Industrial Production Methods

In industrial settings, the production of acyl chlorides like this compound often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Octadec-9-ynoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolyzes to form the corresponding carboxylic acid.

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Octadec-9-ynoyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of octadec-9-ynoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Octadec-9-ynoyl chloride can be compared with other acyl chlorides such as:

Uniqueness

The presence of a triple bond in this compound makes it more reactive compared to its counterparts with double bonds. This unique feature allows for different reactivity patterns and applications in organic synthesis.

Properties

CAS No.

60010-36-8

Molecular Formula

C18H31ClO

Molecular Weight

298.9 g/mol

IUPAC Name

octadec-9-ynoyl chloride

InChI

InChI=1S/C18H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3

InChI Key

NPWLNKSBFYNORS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCCCCCCC(=O)Cl

Origin of Product

United States

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